molecular formula C13H12N4 B3199388 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline CAS No. 1016839-90-9

2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline

Cat. No. B3199388
CAS RN: 1016839-90-9
M. Wt: 224.26 g/mol
InChI Key: WTOVBGFEPYHXQZ-UHFFFAOYSA-N
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Description

“2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline” is a derivative of triazolopyridine . Triazolopyridines are unique heterocyclic compounds that are present in various pharmaceuticals and biologically important compounds . They have been recognized for their potential in drug discovery studies against various diseases .


Synthesis Analysis

The synthesis of triazolopyridine derivatives involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine can be synthesized with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic techniques . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .


Chemical Reactions Analysis

Triazolopyridine derivatives have been synthesized via aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives have been analyzed using various spectroscopic techniques . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Novel Triazole Derivatives : Triazoles, including compounds structurally related to 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline, are pivotal in developing new drugs due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. The continuous exploration of triazole derivatives is driven by the need for new therapeutic agents addressing emerging diseases and drug-resistant strains of bacteria and viruses. The synthesis of these derivatives is underlined by the importance of efficient, sustainable methods considering green chemistry principles (Ferreira et al., 2013).

Heterocyclic Compounds in Sensing and Optical Applications

Pyrimidine and Triazole-Based Optical Sensors : Pyrimidine and triazole derivatives, akin to the compound , play a significant role in creating optical sensors due to their ability to form coordination and hydrogen bonds. These sensors are crucial for detecting various biological and environmental targets, showcasing the versatility and applicability of such heterocyclic compounds in scientific research beyond pharmaceuticals (Jindal & Kaur, 2021).

Antimicrobial Applications

Antibacterial Activity Against S. aureus : The triazole moiety, specifically 1,2,4-triazole, has been identified as a potent inhibitor in the fight against antibiotic-resistant Staphylococcus aureus. Triazole-containing hybrids exhibit dual or multiple mechanisms of action, making them effective against a broad spectrum of bacteria, including drug-resistant forms. This highlights the compound's potential in addressing the urgent need for new antimicrobial agents (Li & Zhang, 2021).

Future Directions

Triazolopyridine derivatives have shown potential in various biochemical, clinical, and pharmaceutical applications . This has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-methyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-8-10(5-6-11(9)14)13-16-15-12-4-2-3-7-17(12)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVBGFEPYHXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C3N2C=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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